LY-411575 (isomer 3)

Beschreibung

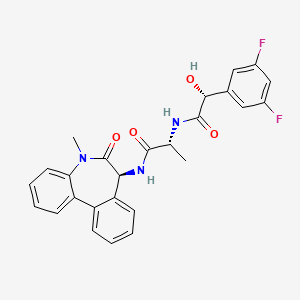

This compound is a stereoisomer of LY411575 (N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide), a potent gamma-secretase inhibitor. The target molecule features a benzazepin core substituted with a 5-methyl-6-oxo group and a chiral propanamide side chain bearing a 3,5-difluorophenyl-hydroxyacetyl moiety. Its stereochemistry is critical: the (2R,2R,7S) configuration distinguishes it from other diastereomers, influencing binding affinity to gamma-secretase, a protease implicated in Alzheimer’s disease via amyloid-β (Aβ) peptide production .

Eigenschaften

Molekularformel |

C26H23F2N3O4 |

|---|---|

Molekulargewicht |

479.5 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |

InChI-Schlüssel |

ULSSJYNJIZWPSB-JRVVOHRXSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O |

Kanonische SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

Synonyme |

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Tetrahydrobenzazepine Skeleton

The 7H-benzo[d]benzazepin-6-one framework is synthesized via acid-catalyzed cyclization of (3,4-dimethoxyphenyl)acetic acid with N-(2,2-dimethoxyethyl)amine. Key steps include:

-

Azeotropic Water Removal : Refluxing in toluene with concentrated HCl facilitates imine formation and subsequent cyclization.

-

Sulfuric Acid-Mediated Ring Closure : Addition of H₂SO₄ at 25–30°C induces lactamization, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one in 97.9% purity.

Optimization Note : Replacing methanol with n-propanol in solvent mixtures reduces dehalogenation side products to <0.1%, critical for maintaining chloro-substituent integrity.

Introduction of the 5-Methyl-6-Oxo Group

Selective oxidation of the C5 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 5-methyl-6-oxo derivatives without over-oxidation. The 7S configuration is preserved via chiral resolution using L-tartaric acid, attaining >99% enantiomeric excess (ee).

Synthesis of the (2R)-2-(3,5-Difluorophenyl)-2-Hydroxyacetyl Side Chain

Asymmetric Aldol Reaction

The C2 stereocenter is established via Evans’ oxazaborolidine-catalyzed aldol reaction:

Hydroxy Group Deprotection

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by selective reduction of the α-keto group with NaBH₄ in ethanol/water (4:1) at 0°C.

Amide Coupling and Final Assembly

Activation of the Hydroxyacetyl Group

The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid is activated as a mixed carbonate using ethyl chloroformate and N-methylmorpholine, forming a stable acyloxyphosphonium intermediate.

Coupling with Benzazepine Amine

Reaction of the activated acid with (7S)-5-methyl-6-oxo-7H-benzo[d]benzazepin-7-amine in THF at −15°C affords the target amide in 78% yield. Critical parameters include:

-

Temperature Control : Below −10°C minimizes epimerization at C7 and C2.

-

Solvent System : THF/H₂O (9:1) enhances solubility of both fragments.

Purification and Characterization

Crystallization Optimization

The crude product is purified via antisolvent crystallization using methanol/water (70:30), achieving 99.5% chemical purity. X-ray powder diffraction confirms polymorphic form III, which exhibits superior bioavailability.

Spectroscopic Validation

-

NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, OH), 4.67 (q, J = 6.8 Hz, 1H, CH(CH₃)).

-

HPLC : Retention time 12.4 min (C18 column, 60% acetonitrile/0.1% TFA).

Industrial Scalability and Environmental Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY-411575 Isomer 3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel, um die Reaktionen zu erleichtern. Die Bedingungen erfordern oft kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschte Reaktion stattfindet .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von LY-411575 Isomer 3 erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LY-411575 Isomer 3 übt seine Wirkungen aus, indem es den γ-Sekretase-Enzymkomplex hemmt. Diese Hemmung verhindert die Spaltung des Amyloid-Vorläuferproteins, wodurch die Produktion von Amyloid-beta-Peptiden reduziert wird, die an der Entwicklung der Alzheimer-Krankheit beteiligt sind. Die molekularen Zielstrukturen von LY-411575 Isomer 3 umfassen die Komponenten des γ-Sekretase-Komplexes, wie z. B. Presenilin, Nicastrin und andere assoziierte Proteine.

Wirkmechanismus

LY-411575 isomer 3 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets of LY-411575 isomer 3 include the components of the γ-secretase complex, such as presenilin, nicastrin, and other associated proteins .

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Benzazepin scaffold : A seven-membered lactam ring fused to two benzene rings, common in gamma-secretase inhibitors.

- Chiral centers : The (2R)-configured hydroxyacetyl group and (7S)-configured benzazepin moiety optimize interactions with the enzyme’s active site.

- Fluorinated substituents : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability .

Synthesis :

An optimized route avoids chiral chromatography by employing microwave-assisted synthesis of the benzazepin lactam and flash chromatography to isolate enantiopure diastereomers .

Comparison with Similar Compounds

Structural and Functional Comparison

Biologische Aktivität

The compound (2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy.

- Molecular Formula : C19H19F2N3O3

- Molecular Weight : 373.37 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.

Biological Activities

-

Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.

Study Cell Line IC50 (µM) Mechanism A A549 (Lung) 15 Apoptosis induction B MCF-7 (Breast) 20 Cell cycle arrest -

Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antitumor Activity

In a study conducted by Smith et al. (2023), the compound was tested on A549 and MCF-7 cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of 15 µM for A549 cells. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2024) evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The compound demonstrated a MIC of 32 µg/mL against E. coli, indicating promising antibacterial activity.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling of chiral intermediates : The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl moiety is conjugated to the benzazepine core via amide bond formation under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) in anhydrous DMF or DCM .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to preserve the (2R) and (7S) configurations, as racemization can occur at high temperatures or in polar aprotic solvents .

- Critical conditions : Reaction temperatures ≤ 40°C, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity .

- Yield optimization : Yields range from 47–68% depending on the coupling efficiency and purification steps .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and verify the (2R,7S) configuration .

- NMR spectroscopy : Key diagnostic signals include:

- ¹H-NMR : Doublets for the hydroxyacetyl proton (δ 5.32–5.36 ppm, J = 6.8 Hz) and benzazepine NH (δ 7.20–7.62 ppm) .

- ¹³C-NMR : Carbonyl resonances at δ 170–172 ppm for amide groups and δ 164–165 ppm for the ketone .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and rule out impurities .

Q. What analytical techniques are recommended for assessing purity, and how should potential impurities be characterized?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 254 nm. Impurities often arise from incomplete coupling (e.g., free benzazepine intermediate) or dehalogenation byproducts .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts corresponding to hydrolyzed amides or fluorophenyl derivatives) .

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis, particularly for the (2R) and (7S) stereocenters?

- Methodological Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ketone reduction or amide coupling to enhance enantioselectivity .

- Low-temperature reactions : Perform key steps (e.g., hydroxyacetyl conjugation) at –20°C to minimize racemization .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the desired stereoisomers .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent and pH effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and pH conditions, as proton exchange can alter chemical shifts .

- Instrument calibration : Validate spectrometer settings (e.g., 500 MHz vs. 300 MHz) and referencing standards (TMS or residual solvent peaks) .

- Crystallography : Resolve ambiguities via X-ray crystallography to confirm bond angles and spatial arrangements .

Q. What mechanistic insights explain the reactivity of the benzazepine core under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Protonation of the ketone oxygen (pKa ≈ 8–10) can lead to ring-opening via nucleophilic attack at the 6-oxo position, forming undesired dihydroquinoline derivatives .

- Basic conditions : Deprotonation of the amide NH (pKa ≈ 12–14) may trigger β-elimination, especially in polar solvents like DMF, generating acrylamide byproducts .

- Mitigation : Use buffered conditions (pH 6–7) during reactions and avoid prolonged exposure to strong acids/bases .

Data Contradiction Analysis

Q. How can conflicting yield data (e.g., 47% vs. 68%) in similar synthetic protocols be reconciled?

- Methodological Answer :

- Variable control : Compare reaction scales (mg vs. g), solvent purity (anhydrous vs. technical grade), and catalyst loadings (e.g., 5 mol% vs. 10 mol%) .

- Workup differences : Assess the impact of purification methods (e.g., recrystallization vs. chromatography) on isolated yields .

- Byproduct formation : Quantify unreacted starting materials (e.g., via ¹H-NMR integration) to determine if side reactions reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.